

# Hippuryl-L-phenylalanine molecular weight and formula

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## Compound of Interest

Compound Name: Hippuryl-L-phenylalanine

Cat. No.: B1277178

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## In-Depth Technical Guide to Hippuryl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hippuryl-L-phenylalanine**, a key substrate used in enzymatic research and drug discovery. The document details its chemical properties, applications in experimental protocols, and its role in relevant biological pathways.

## Core Molecular and Chemical Properties

**Hippuryl-L-phenylalanine** is a synthetic dipeptide derivative. Its defining chemical and physical characteristics are summarized below, providing essential data for experimental design and execution.

Property	Value	Citations
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1][2][3][4]
Molecular Weight	326.35 g/mol	[1][2][3][4]
CAS Number	744-59-2	[1][2][3]
Appearance	White to off-white solid powder	[5]
Purity	≥98% (by TLC)	[1][2]
Solubility	Soluble in acetic acid (50 mg/mL)	[1]
Storage Conditions	-20°C	[1][3]

## Applications in Research and Drug Development

**Hippuryl-L-phenylalanine** is primarily utilized as a substrate for carboxypeptidase A (CPA), a metalloprotease involved in various physiological processes.[3][5] The enzymatic cleavage of **Hippuryl-L-phenylalanine** is a well-established method for determining CPA activity, which is crucial in studies related to obesity, epilepsy, and neurodegeneration.[5]

## Experimental Protocol: Determination of Carboxypeptidase A Activity

The following is a generalized protocol for a continuous spectrophotometric assay to measure the activity of Carboxypeptidase A using **Hippuryl-L-phenylalanine**.

Principle: Carboxypeptidase A hydrolyzes the peptide bond in **Hippuryl-L-phenylalanine**, releasing hippuric acid and L-phenylalanine. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product.

Materials:

- **Hippuryl-L-phenylalanine** solution (substrate)
- Carboxypeptidase A solution (enzyme)

- Assay buffer (e.g., Tris-HCl with NaCl)
- Spectrophotometer and cuvettes

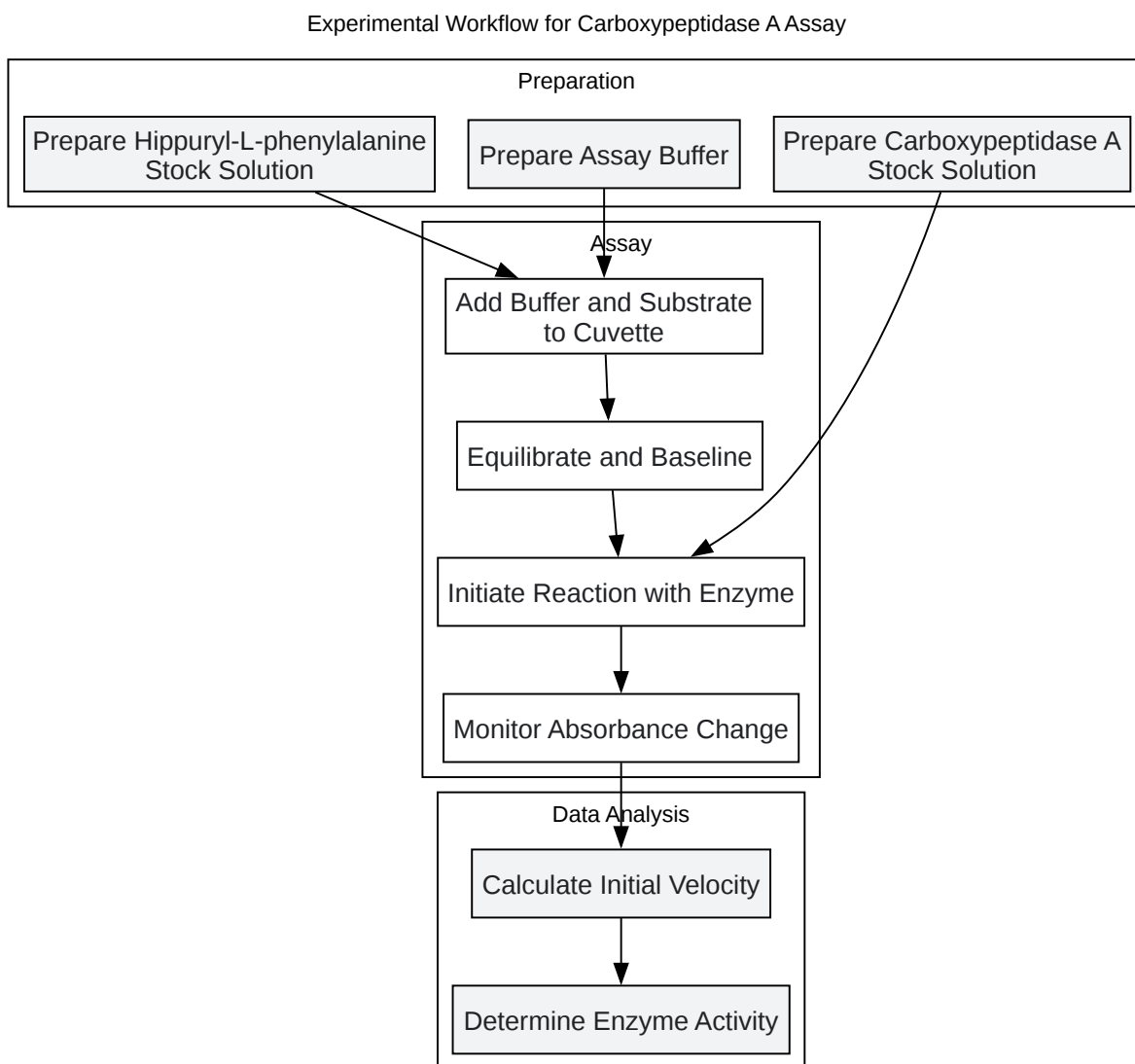
Procedure:

- Prepare a stock solution of **Hippuryl-L-phenylalanine** in the appropriate solvent.
- Dilute the stock solution to the desired working concentration in the assay buffer.
- Add the **Hippuryl-L-phenylalanine** solution to a cuvette and place it in the spectrophotometer to obtain a baseline reading.
- Initiate the reaction by adding the Carboxypeptidase A solution to the cuvette.
- Mix gently and immediately begin recording the change in absorbance over time at the predetermined wavelength.
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

This protocol serves as a foundational method that can be adapted and optimized for specific experimental conditions and research questions.

## Workflow and Pathway Visualizations

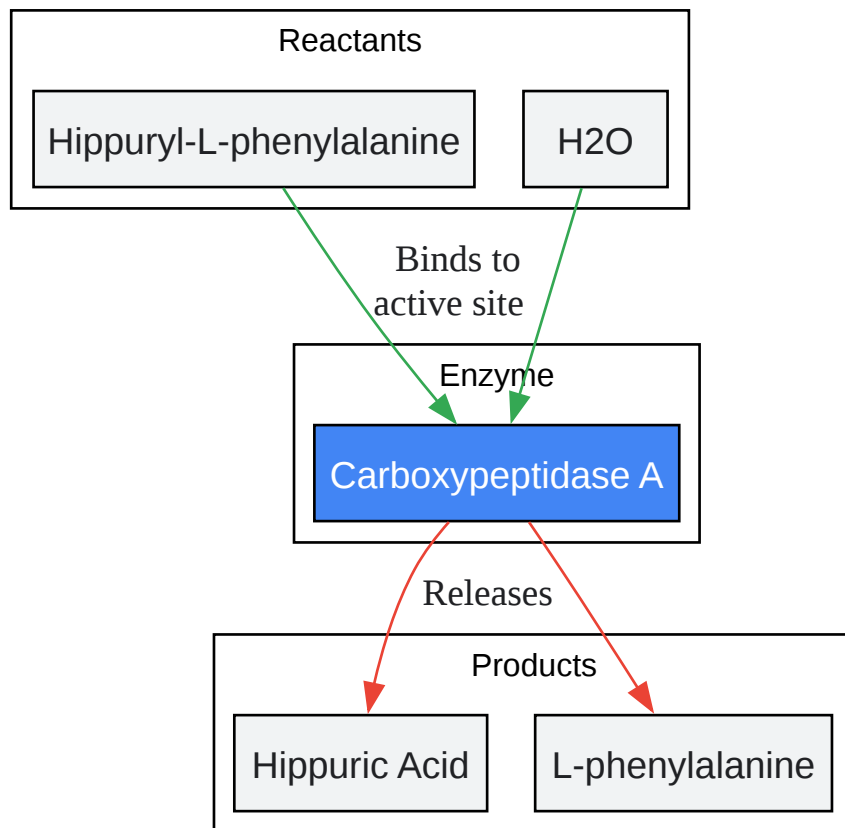
To further elucidate the experimental and biological context of **Hippuryl-L-phenylalanine**, the following diagrams are provided.



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Caption: Workflow for measuring Carboxypeptidase A activity.

## Carboxypeptidase A Catalytic Pathway



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Caption: Enzymatic cleavage of **Hippuryl-L-phenylalanine**.

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## References

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